molecular formula C8H15ClN2O B8190245 (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

Cat. No.: B8190245
M. Wt: 190.67 g/mol
InChI Key: PPSHBBSIKSZIJL-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride stands out due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

IUPAC Name

(9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSHBBSIKSZIJL-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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